molecular formula C12H17N3O3S B6537812 ethyl 2-{[6-(2-methylpropanamido)pyridazin-3-yl]sulfanyl}acetate CAS No. 1021214-10-7

ethyl 2-{[6-(2-methylpropanamido)pyridazin-3-yl]sulfanyl}acetate

Cat. No.: B6537812
CAS No.: 1021214-10-7
M. Wt: 283.35 g/mol
InChI Key: OSQBGFFWABJFGB-UHFFFAOYSA-N
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Description

Ethyl 2-{[6-(2-methylpropanamido)pyridazin-3-yl]sulfanyl}acetate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyridazinyl sulfanyl group attached to an ethyl acetate moiety, making it a unique and versatile molecule.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 2-methylpropanamide and ethyl 2-mercaptoacetate.

  • Reaction Steps:

  • Conditions: The reaction is usually carried out under anhydrous conditions, with a suitable solvent such as dichloromethane or toluene, and a catalyst like triethylamine.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often synthesized using a batch process, where the reactants are mixed in a reactor vessel and the reaction is monitored until completion.

  • Purification: The product is then purified using techniques such as recrystallization or column chromatography to achieve the desired purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form sulfoxides or sulfones.

  • Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.

  • Substitution: Nucleophilic substitution reactions can occur at the pyridazinyl or acetate moieties.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are used, often in the presence of a base.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophiles such as amines or alcohols can be used, with reaction conditions varying based on the specific nucleophile.

Major Products Formed:

  • Oxidation Products: Sulfoxides and sulfones.

  • Reduction Products: Thiol derivatives.

  • Substitution Products: Amides, esters, or ethers, depending on the nucleophile used.

Scientific Research Applications

Chemistry: Ethyl 2-{[6-(2-methylpropanamido)pyridazin-3-yl]sulfanyl}acetate is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: The compound has been studied for its potential biological activity, including antimicrobial and antifungal properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents. Industry: The compound finds applications in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which ethyl 2-{[6-(2-methylpropanamido)pyridazin-3-yl]sulfanyl}acetate exerts its effects involves interactions with specific molecular targets. The pyridazinyl group can bind to enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Ethyl 2-(pyridazin-3-ylsulfanyl)acetate: Lacks the 2-methylpropanamido group.

  • Ethyl 2-(thiazol-2-ylsulfanyl)acetate: Features a thiazolyl group instead of pyridazinyl.

  • Ethyl 2-(benzothiazol-2-ylsulfanyl)acetate: Contains a benzothiazolyl group.

Uniqueness: Ethyl 2-{[6-(2-methylpropanamido)pyridazin-3-yl]sulfanyl}acetate is unique due to the presence of the 2-methylpropanamido group, which imparts distinct chemical and biological properties compared to its analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

Is there anything specific you would like to know more about?

Properties

IUPAC Name

ethyl 2-[6-(2-methylpropanoylamino)pyridazin-3-yl]sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3S/c1-4-18-11(16)7-19-10-6-5-9(14-15-10)13-12(17)8(2)3/h5-6,8H,4,7H2,1-3H3,(H,13,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSQBGFFWABJFGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(C=C1)NC(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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